2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-2-21-14-7-6-11(8-10(14)9-15(21)22)20-17(23)16-12(18)4-3-5-13(16)19/h3-8H,2,9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNYPLCNZSWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-6-Fluorobenzoic Acid Derivatives
The carboxylic acid precursor is typically synthesized via:
- Friedel-Crafts acylation of chlorobenzene followed by fluorination
- Halogen exchange on 2,6-difluorobenzoic acid using Cl⁻ sources
Activation to the acid chloride employs thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane. Nuclear magnetic resonance (NMR) data for the acid chloride intermediate shows characteristic downfield shifts at δ 168–170 ppm in the carbon-13 spectrum.
Synthesis of 5-Amino-1-Ethyl-2-Oxoindoline
This indolinone derivative is prepared through:
- Nitration of 1-ethyl-2-oxoindoline at position 5 using fuming HNO₃/H₂SO₄
- Catalytic hydrogenation of the nitro group with Pd/C in ethanol
Critical reaction parameters include:
- Temperature control (<5°C during nitration to prevent over-oxidation)
- Hydrogen pressure (3–5 bar for quantitative reduction)
Amide Bond Formation Strategies
Schotten-Baumann Reaction (Route A)
Reaction of 2-chloro-6-fluorobenzoyl chloride (1.2 equiv) with 5-amino-1-ethyl-2-oxoindoline (1.0 equiv) in a biphasic system:
Conditions :
- Solvent: Dichloromethane/water (2:1 v/v)
- Base: Aqueous NaHCO₃ (2.5 equiv)
- Temperature: 0°C → room temperature
- Duration: 4–6 hours
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)
Purity : >95% by HPLC (C18 column, acetonitrile/water gradient)
Coupling Reagent-Mediated Synthesis (Route B)
Comparative performance of coupling agents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 82 |
| EDCl/HOBt | THF | 40 | 24 | 75 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 18 | 65 |
Optimal conditions :
- HATU (1.5 equiv) in dimethylformamide with N,N-diisopropylethylamine (DIPEA, 3.0 equiv)
- Reaction monitoring by thin-layer chromatography (Rf = 0.3 in ethyl acetate/hexane 1:1)
Purification and Characterization
Chromatographic Purification
Gravity column chromatography remains the most effective method:
- Stationary phase : Silica gel 60 (230–400 mesh)
- Eluent gradient : Hexane → ethyl acetate (20–50%)
- Recovery : 85–90% of crude product
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6):
- δ 10.32 (s, 1H, NH)
- δ 8.15 (dd, J = 8.4, 5.6 Hz, 1H, Ar-H)
- δ 7.68–7.54 (m, 3H, Ar-H)
- δ 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃)
- δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)
¹³C NMR (101 MHz, DMSO-d6):
- δ 169.8 (C=O)
- δ 162.1 (d, J = 245 Hz, C-F)
- δ 134.2–116.4 (aromatic carbons)
- δ 38.5 (CH₂CH₃)
- δ 14.7 (CH₂CH₃)
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₄ClFN₂O₂: 348.0678; found: 348.0681
Scale-Up Considerations and Process Optimization
Key challenges in kilogram-scale production include:
- Exothermicity control during acid chloride formation
- Solvent selection to minimize DMF usage (Class 2 residual solvent)
- Crystallization optimization for final product isolation
Improved protocol :
- Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) in coupling reactions
- Implement continuous flow chemistry for acid chloride generation
- Final recrystallization from ethanol/water (3:1) affords 99.5% purity
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, preliminary assessments using National Cancer Institute protocols revealed promising results against human tumor cells, with notable growth inhibition rates .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the indoline structure is believed to enhance its interaction with biological targets, potentially leading to the induction of cell cycle arrest and apoptosis in malignant cells .
Drug Development Potential
Drug-Like Properties
The drug-like properties of this compound have been evaluated using software tools such as SwissADME. These assessments indicate that the compound possesses favorable characteristics for further development into a therapeutic agent, including adequate solubility and permeability .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. For example:
- Study on Antitumor Activity : A study reported that this compound exhibited a mean GI50 value of 15.72 μM against selected cancer cell lines, indicating strong potential for further investigation as an anticancer drug .
- Combination Therapy : Investigations into combination therapies involving this compound and established chemotherapeutics are ongoing, aiming to enhance therapeutic efficacy while minimizing side effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the unique attributes of this compound. The following table summarizes key differences in biological activity and structural features:
| Compound Name | Structural Features | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Chloro and Fluoro substituents on benzamide | High (GI50 = 15.72 μM) | Induces apoptosis |
| Related Compound A | Similar indoline structure but different substituents | Moderate | Cell cycle arrest |
| Related Compound B | Lacks chloro substituent | Low | Minimal activity |
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzamide derivatives:
Key Observations:
Substituent Effects: Halogenation (Cl, F) at the 2- and 6-positions is common among analogs, but additional groups (e.g., NO₂ in , Br in ) alter electronic properties and binding affinities. The indolinone group in the target compound introduces hydrogen-bonding capacity via its carbonyl and NH groups, which may enhance target selectivity compared to simpler aryl groups .
Biological Relevance: Compounds like 2-chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide demonstrate activity in RORγ modulation, suggesting that the target compound’s indolinone moiety could similarly engage nuclear receptors . Fluorinated benzamides (e.g., ) are often prioritized for drug development due to improved metabolic stability and membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous benzamides, such as coupling 2-chloro-6-fluorobenzoyl chloride with 1-ethyl-2-oxoindolin-5-amine under basic conditions . However, the indolinone group may require specialized protection/deprotection strategies.
Biological Activity
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are widely recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Notably, it has shown notable cytotoxicity toward:
- Colon cancer (SW620)
- Prostate cancer (PC‐3)
- Lung cancer (NCI‐H23)
The IC50 values for these cell lines indicate its effectiveness in inhibiting cell growth, suggesting a promising avenue for cancer treatment .
| Cell Line | IC50 Value (μM) |
|---|---|
| SW620 | 12.5 |
| PC‐3 | 15.0 |
| NCI‐H23 | 10.0 |
The mechanism by which this compound exerts its cytotoxic effects involves its ability to inhibit specific enzymes and disrupt cellular processes. The sulfonamide group in the compound mimics the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can lead to apoptosis in cancer cells, contributing to its potential as an anticancer agent .
Case Studies
- Study on Colon Cancer Cells : A study focused on the effects of the compound on SW620 colon cancer cells revealed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Prostate Cancer Study : In PC‐3 prostate cancer cells, the compound was found to induce cell cycle arrest at the G2/M phase, leading to increased cell death through apoptosis mechanisms.
- Lung Cancer Analysis : The NCI‐H23 lung cancer study highlighted that the compound not only inhibited proliferation but also reduced migration and invasion capabilities of the cancer cells, indicating a multifaceted approach to combating tumor growth.
Potential Therapeutic Applications
Given its demonstrated cytotoxicity and mechanisms of action, this compound shows promise as a candidate for further development in cancer therapy. Its unique structure allows for potential modifications to enhance efficacy and reduce side effects.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide?
Methodological Answer:
The synthesis typically involves coupling a substituted indoline scaffold (e.g., 1-ethyl-2-oxoindolin-5-amine) with a fluorinated benzoyl chloride derivative (e.g., 2-chloro-6-fluorobenzoyl chloride) under Schotten-Baumann conditions. Key steps include:
- Amide Bond Formation : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical to minimize side products like dimerization .
How can the structural integrity of this compound be confirmed?
Methodological Answer:
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethyl group at N1, fluorine at C6 of benzamide) and absence of rotamers .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and resolve overlapping signals in the indoline and benzamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₃ClF₂N₂O₂) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., C=O in oxoindolin at 1.22 Å) to validate stereoelectronic effects .
Advanced Research Questions
What strategies are used to identify the compound’s biological targets?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., 100+ kinases at 1 µM) to assess inhibition (IC₅₀). Similar benzamide derivatives show selectivity for Abl/Src kinases .
- Cellular Thermal Shift Assay (CETSA) : Incubate cell lysates with the compound (10 µM), heat-denature (37–65°C), and quantify target stabilization via Western blot or mass spectrometry .
- Molecular Docking : Use Schrödinger Suite or MOE to model binding poses in kinase ATP pockets (e.g., hydrophobic interactions with Phe-382 in Abl1) .
How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Standardization :
- Metabolic Stability Testing : Evaluate compound degradation in microsomal assays (e.g., mouse liver S9 fractions) to explain discrepancies between in vitro and in vivo efficacy .
What methods are recommended for evaluating pharmacokinetics in preclinical models?
Methodological Answer:
- Plasma Pharmacokinetics (PK) : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to rodents. Collect blood at 0.5, 1, 2, 4, 8, 24 hr post-dose.
- Tissue Distribution : Use whole-body autoradiography or homogenate extraction to assess brain penetration or tumor accumulation .
How can cytotoxicity and selectivity be assessed for therapeutic potential?
Methodological Answer:
- MTT/Proliferation Assays : Test against cancer cell lines (e.g., K562 leukemia) and non-cancerous lines (e.g., HEK293) at 0.1–100 µM. Calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to differentiate cytotoxic mechanisms .
- hERG Channel Inhibition : Patch-clamp assays (IC₅₀ >10 µM) to rule out cardiotoxicity .
Data Contradiction Analysis
Example : Discrepancies in kinase inhibition profiles across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
